Amino-PEG4-CH2CO2H, also known as 1-amino-4-(carboxymethyl)-7,10,13,16-tetraoxatetradecane, is a polyethylene glycol derivative that features an amino group and a terminal carboxylic acid. This compound belongs to the class of polyether compounds and is widely utilized in bioconjugation and drug delivery systems due to its hydrophilic properties and ability to form stable amide bonds with primary amines. The presence of the polyethylene glycol moiety enhances solubility in aqueous environments, making it suitable for various biological applications .
The synthesis of Amino-PEG4-CH2CO2H typically involves multiple steps:
The molecular structure of Amino-PEG4-CH2CO2H can be described as follows:
The structural formula can be represented as:
This structure allows for various chemical modifications and conjugations, enhancing its utility in biochemistry .
Amino-PEG4-CH2CO2H participates in several key chemical reactions:
These reactions are critical for applications in drug delivery and bioconjugation, where stable linkages between biomolecules are essential .
The mechanism of action for Amino-PEG4-CH2CO2H primarily revolves around its ability to form stable amide bonds through its terminal carboxylic acid when it reacts with primary amines.
Amino-PEG4-CH2CO2H has diverse applications in scientific research and industry:
Amino-PEG4-CH2CO2H (CAS 195071-49-9) serves as a critical structural component in proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to induce targeted protein degradation. Its molecular architecture features a primary amine (–NH₂) and a terminal carboxylic acid (–COOH) separated by a tetraethylene glycol (PEG4) spacer. This 14-atom tether provides optimal spatial separation between the E3 ubiquitin ligase ligand and the target protein binder, facilitating ternary complex formation essential for ubiquitin transfer [2] . The hydrophilic PEG spacer (molecular weight: 251.3 g/mol) significantly enhances aqueous solubility (>100 mg/mL in DMSO), ensuring bioavailability in physiological environments where PROTACs operate .
Table 1: Key Physicochemical Properties of Amino-PEG4-CH2CO2H
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₁NO₆ |
Molecular Weight | 251.28 g/mol |
CAS Number | 195071-49-9 |
Solubility | >100 mg/mL in DMSO |
Functional Groups | Primary amine, Carboxylic acid |
PEG Units | 4 |
The terminal amine reacts with carboxylic acids or activated esters (e.g., NHS esters) on E3 ligase ligands (e.g., VHL or CRBN recruiters), while the carboxylic acid conjugates with amine-bearing target protein binders via carbodiimide-mediated couplings (EDC/DCC). This bifunctionality enables precise assembly of PROTAC molecules without steric hindrance. Recent studies confirm that the PEG4 length (~16 Å) optimally positions degradation machinery components, yielding PROTACs with DC₅₀ values in the low nanomolar range for challenging targets like BRD4 and BTK [9]. The linker’s chemical stability prevents premature cleavage, ensuring intact delivery to intracellular targets [2].
In antibody-drug conjugate (ADC) design, Amino-PEG4-CH2CO2H functions as a non-cleavable hydrophilic linker that permanently tethers cytotoxic payloads to monoclonal antibodies. Unlike enzymatically cleavable linkers (e.g., Val-Cit-PABC), this PEG-based linker relies on complete antibody degradation in lysosomes to release the payload, minimizing off-target toxicity [2] [6]. The PEG4 spacer counters payload hydrophobicity—a critical advancement for stabilizing high drug-to-antibody ratio (DAR 8) ADCs like those derived from trastuzumab deruxtecan analogs [6].
Table 2: Comparison of PEG-Based ADC Linkers
Linker Type | Structure | Hydrophilicity | DAR Compatibility |
---|---|---|---|
Amino-PEG4-CH2CO2H | -CH₂COOH terminus | High (4 PEG units) | DAR 4–8 |
Amino-PEG4-(CH₂)₃CO₂H | -C₃H₆COOH terminus | Moderate | DAR 4–6 |
mPEG9-CH2COOH | Methyl-capped PEG9 | Very High | DAR ≥8 |
Conjugation involves activating the linker’s carboxylic acid with activators (e.g., EDC/NHS), followed by reaction with lysine residues on the antibody. The resulting amide bond exhibits exceptional plasma stability, preventing payload detachment during systemic circulation [2] [8]. For ADCs targeting solid tumors (e.g., HER2+ breast cancer), the PEG4 spacer enhances tumor penetration by reducing aggregate formation. This design has enabled ADCs with picomolar potency against antigen-expressing cells while maintaining >90% viability in non-targeted cells [6] [8].
Amino-PEG4-CH2CO2H enables precise functionalization of therapeutic agents requiring solubility enhancement or steric optimization:
Masp-2 Inhibitors
The carboxylic acid conjugates with amine-bearing serine protease inhibitors via EDC/HOBt coupling. The PEG4 spacer projects inhibitors away from the protein surface, improving access to the catalytic site. Inhibitors functionalized with this linker show 5-fold enhanced in vitro inhibition (IC₅₀: 12 nM) compared to non-PEGylated analogs due to reduced protein adsorption .
Mertk-Specific PROTACs
For degraders targeting oncogenic kinases like Mertk, the linker bridges chloroalkane-containing E3 ligands (e.g., VHL) and Mertk binders (e.g., UNC2025 derivatives). Key functionalization steps include:
Table 3: Functionalization Protocols for Amino-PEG4-CH2CO2H
Target | Conjugation Chemistry | Reaction Conditions | Application Outcome |
---|---|---|---|
Masp-2 Inhibitor | EDC/HOBt-mediated amidation | DMF, RT, 12h | IC₅₀ reduction from 60 nM → 12 nM |
Mertk Degrader | Sequential NHS/EDC couplings | DCM/DMSO, 0°C→RT, 24h | DC₅₀: 40 nM; >85% degradation |
ADC Payload | Carbodiimide activation | PBS (pH 7.4), 4°C, 2h | DAR 7.8; >90% plasma stability |
The linker’s versatility extends to fluorescence probes and biotin tags for in vivo imaging, leveraging amine reactivity with isothiocyanates (e.g., FITC) or carbonyl diimidazole (biotin) [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7